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molecular formula C10H14 B043851 1,4-Diethylbenzene CAS No. 105-05-5

1,4-Diethylbenzene

Cat. No. B043851
M. Wt: 134.22 g/mol
InChI Key: DSNHSQKRULAAEI-UHFFFAOYSA-N
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Patent
US05401895

Procedure details

Divinylbenzene can be prepared by the dehydrogenation of diethylbenzene. For example, there is a description in EP 0217492 A1 that the dehydrogenation of para-diethylbenzene with a purity of 93% in the presence of an alkaline dehydrogenation catalyst at a temperature of 620° to 630° C. and at a steam to diethylbenzene ratio (hereinafter referred to as S/D ratio) of 2 to 4 (by weight) occurred at a conversion of approximately 80% to yield approximately 38% by weight of para-divinylbenzene and approximately 30% by weight of para-ethylvinylbenzene. Another description is found in Japan Kokai Tokkyo Koho No. Sho 62-45,542 (1987) that diethylbenzene was dehydrogenated to divinylbenzene at a conversion of approximately 78% with a selectivity (mol) to divinylbenzene of approximately 55% under the conditions where the inlet temperature of the catalyst layer was 620° C., the LHSV based on diethylbenzene was 1 hr-1 and the S/D ratio was 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
0217492 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]=[CH2:10])=C.[CH2:11](C1C=CC=CC=1CC)[CH3:12].[CH2:21]([C:23]1[CH:28]=[CH:27][C:26]([CH2:29][CH3:30])=[CH:25][CH:24]=1)[CH3:22]>>[CH:21]([C:23]1[CH:28]=[CH:27][C:26]([CH:29]=[CH2:30])=[CH:25][CH:24]=1)=[CH2:22].[CH2:11]([CH:10]=[CH:9][C:4]1[CH:3]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)CC
Step Two
Name
0217492 A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 620° to 630° C.

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=C(C=C1)C=C
Name
Type
product
Smiles
C(C)C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05401895

Procedure details

Divinylbenzene can be prepared by the dehydrogenation of diethylbenzene. For example, there is a description in EP 0217492 A1 that the dehydrogenation of para-diethylbenzene with a purity of 93% in the presence of an alkaline dehydrogenation catalyst at a temperature of 620° to 630° C. and at a steam to diethylbenzene ratio (hereinafter referred to as S/D ratio) of 2 to 4 (by weight) occurred at a conversion of approximately 80% to yield approximately 38% by weight of para-divinylbenzene and approximately 30% by weight of para-ethylvinylbenzene. Another description is found in Japan Kokai Tokkyo Koho No. Sho 62-45,542 (1987) that diethylbenzene was dehydrogenated to divinylbenzene at a conversion of approximately 78% with a selectivity (mol) to divinylbenzene of approximately 55% under the conditions where the inlet temperature of the catalyst layer was 620° C., the LHSV based on diethylbenzene was 1 hr-1 and the S/D ratio was 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
0217492 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]=[CH2:10])=C.[CH2:11](C1C=CC=CC=1CC)[CH3:12].[CH2:21]([C:23]1[CH:28]=[CH:27][C:26]([CH2:29][CH3:30])=[CH:25][CH:24]=1)[CH3:22]>>[CH:21]([C:23]1[CH:28]=[CH:27][C:26]([CH:29]=[CH2:30])=[CH:25][CH:24]=1)=[CH2:22].[CH2:11]([CH:10]=[CH:9][C:4]1[CH:3]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)CC
Step Two
Name
0217492 A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 620° to 630° C.

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=C(C=C1)C=C
Name
Type
product
Smiles
C(C)C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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